molecular formula C16H17N5O2S B8520719 ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate

ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate

Cat. No.: B8520719
M. Wt: 343.4 g/mol
InChI Key: YXXFXTBBFZOTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction of a suitable thioamide with an α-haloketone. The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. The final step involves coupling the thiazole and pyrazole intermediates with ethyl bromoacetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of catalysts to lower activation energy, and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation/blocking of receptor pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

    Thiazole derivatives: Such as sulfathiazole and ritonavir, which have antimicrobial and antiviral activities.

    Pyrazole derivatives: Including celecoxib, a well-known anti-inflammatory drug.

Uniqueness

Ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate is unique due to its combination of thiazole, pyrazole, and pyridine rings, which confer a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[4-[5-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]pyrazol-1-yl]acetate

InChI

InChI=1S/C16H17N5O2S/c1-3-23-14(22)10-21-9-12(8-18-21)15-11(2)24-16(20-15)19-13-6-4-5-7-17-13/h4-9H,3,10H2,1-2H3,(H,17,19,20)

InChI Key

YXXFXTBBFZOTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C2=C(SC(=N2)NC3=CC=CC=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 18 Step 1: Ethyl-2-bromoacetate (0.27 mmol, 45.4 mg) was added to a suspension of N-(5-methyl-4-(1H-pyrazol-4-yl)thiazol-2-yl)pyridin-2-amine (0.27 mmol, 70 mg) and K2CO3 (0.54 mmol, 82 mg) in DMSO (4 mL) and then the reaction mixture was heated at 70° C. for 3 hours. Water was added and the aqueous phase was extracted with AcOEt. The organic phase was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (90:10 to 30:70) as eluent to afford ethyl 2-(4-(5-methyl-2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazol-1-yl)acetate (87 μmol, 30 mg, 32%) as a white powder.
Quantity
45.4 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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